molecular formula C13H12N4O2S B2488307 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-85-6

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2488307
CAS No.: 1021119-85-6
M. Wt: 288.33
InChI Key: PUEJSYTYJYXZMG-UHFFFAOYSA-N
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Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules featuring a benzamide core linked to a pyridazine ring via a thioether chain, a structural motif investigated for its potential to interact with various biological targets . Research Applications and Value: While the specific profile of this compound is under investigation, its core structure is closely related to compounds described in scientific literature and patents as inhibitors of specific kinases, such as BRAF(V600E), a key target in oncology research . Other analogues within this chemical family have been explored for their role as autotaxin inhibitors, which is relevant to research in fibrosis, inflammation, and cancer biology . The presence of the pyridazine scaffold, a common feature in many bioactive molecules, suggests potential utility in designing experiments for enzyme inhibition and receptor modulation. Intended Use and Handling: this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJSYTYJYXZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinyl moiety linked to a benzamide, with a thioether group that may influence its biological interactions. The presence of the amino and keto groups suggests potential for hydrogen bonding, which is critical in drug-receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Potential efficacy against bacterial strains has been noted.
  • Neurological Effects : Some derivatives show promise in anticonvulsant activity.

Anticancer Activity

In a study evaluating the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity. The IC50 values were reported as follows:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)23.30 ± 0.35
Jurkat (T-cell leukemia)<1000

The structure-activity relationship analysis indicated that modifications to the thioether group could enhance cytotoxicity, with hydrophobic interactions playing a crucial role in binding affinity.

Antimicrobial Activity

In vitro studies have shown that this compound and its analogs possess antimicrobial properties. The following table summarizes the antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus15Norfloxacin10
Escherichia coli20Norfloxacin15

These results indicate that the compound exhibits comparable efficacy to standard antibiotics, suggesting its potential as a lead compound for further development.

Neurological Effects

The anticonvulsant properties of this compound have been explored through electroshock seizure tests. The compound showed promising results with a median effective dose (ED50) of 24.38 mg/kg, indicating significant protective effects against seizures.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent investigation focused on the compound's effect on A431 and Jurkat cell lines, revealing that structural modifications led to enhanced apoptosis rates compared to controls.
  • Antimicrobial Efficacy Study : A series of thiazole-linked pyridazine derivatives were synthesized and tested for antibacterial activity, with several compounds demonstrating MIC values lower than standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzamide derivatives reported in patent literature (–4), particularly those containing sulfur-linked heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide and Related Compounds

Compound Name/ID Core Structure Heterocyclic Group (Position) Thio-linked Substituent Additional Functional Groups Source
Target Compound Benzamide Pyridazin-3-yl 2-amino-2-oxoethyl None N/A
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (ID 15) Benzamide 2-Thienylmethyl (S-linked) Thienylmethyl Cyano-pyridinylaminoethyl
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide Benzamide Pyridazin-3-yl 3-methyl-5-isoxazolylmethyl 6-Methyl-pyridazinylaminoethyl
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID 45) Benzamide 3-methyl-1,2,4-oxadiazol-5-yl (S-linked) Oxadiazolylmethyl Dichloro-pyridinylaminoethyl

Key Observations

Heterocyclic Diversity: The target compound’s pyridazine core is less common in the cited analogs, which predominantly feature pyridine, thiophene, or isoxazole rings. Pyridazine’s electron-deficient nature may enhance binding to specific biological targets compared to other heterocycles .

Substituent Effects: The 2-amino-2-oxoethyl group in the target compound contrasts with the aromatic or lipophilic substituents (e.g., thienylmethyl, isoxazolylmethyl) in analogs.

Synthetic Routes :

  • describes nucleophilic displacement reactions for introducing sulfur-linked groups to benzamide intermediates. Similar methodologies could apply to the target compound, though its pyridazine core may require specialized starting materials or conditions .

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